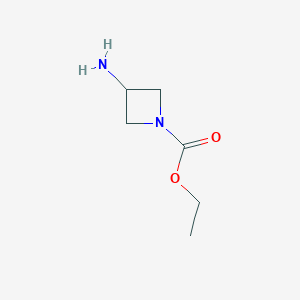

Ethyl 3-aminoazetidine-1-carboxylate

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis

Azetidine scaffolds are of considerable interest to synthetic chemists due to their unique combination of ring strain and relative stability. With a ring-strain energy of approximately 25.4 kcal/mol, azetidines are more stable and easier to handle than the more strained aziridines, yet they are more reactive than their five-membered pyrrolidine (B122466) counterparts. google.com This inherent reactivity can be harnessed for various chemical transformations, including ring-opening and ring-expansion reactions, providing access to a diverse array of nitrogen-containing compounds. nih.gov The rigid, three-dimensional structure of the azetidine ring is also a valuable feature, allowing for the precise spatial arrangement of substituents, which is a crucial aspect in the design of biologically active molecules. medchemexpress.com

Overview of Azetidine Derivatives in Chemical Research

Azetidine derivatives are prevalent in medicinal chemistry and materials science. Their incorporation into molecular structures can significantly influence properties such as basicity, lipophilicity, and metabolic stability. Consequently, azetidine-containing compounds have been investigated for a wide range of applications. lookchem.com The synthesis of functionalized azetidines is an active area of research, with numerous methods being developed to construct and modify this important heterocyclic system. These methods include intramolecular cyclizations, cycloadditions, and the functionalization of pre-existing azetidine rings. nih.gov

Scope and Research Focus on Ethyl 3-aminoazetidine-1-carboxylate

Research on this compound and its N-protected analogues, such as N-Boc-ethyl 3-aminoazetidine-1-carboxylate, is primarily focused on its utility as a synthetic intermediate. The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule allows for a variety of chemical modifications. This dual functionality enables its use in the construction of peptidomimetics, the synthesis of novel heterocyclic systems, and as a scaffold in the development of new chemical entities. While comprehensive research dedicated solely to the title compound is not extensively documented in publicly available literature, its role can be inferred from studies on closely related analogues.

Interactive Data Tables

Below are data tables summarizing key information for this compound and its common N-protected form.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Compound Name | This compound hydrochloride | |

| Molecular Formula | C₆H₁₂ClNO₂ | nih.gov |

| Molecular Weight | 165.62 g/mol | nih.gov |

| CAS Number | 405090-31-5 | nih.gov |

| Appearance | Not specified in available sources | |

| Solubility | Not specified in available sources |

| Property | Value | Source |

| Compound Name | 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate | |

| Molecular Formula | C₁₁H₂₀N₂O₄ | chemscene.com |

| Molecular Weight | 244.29 g/mol | chemscene.com |

| CAS Number | 1011479-72-3 | chemscene.com |

| Purity | >98% | chemscene.com |

| Storage Temperature | 4°C, protect from light | chemscene.com |

Table 2: Synthetic Overview

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Azide Formation | Not detailed in sources | tert-butyl 3-azidoazetidine-1-carboxylate |

| 2 | Hydrogenation | H₂, 10% Pd/C, EtOAc, 12 h | tert-butyl 3-aminoazetidine-1-carboxylate |

This general approach, involving the reduction of an azide, is a standard method for the formation of primary amines and is applicable to the synthesis of this compound. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-10-6(9)8-3-5(7)4-8/h5H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHWJTONURMWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization of Ethyl 3 Aminoazetidine 1 Carboxylate

Reactions of the Amino Group

The exocyclic primary amino group at the C3 position is a versatile handle for a wide range of chemical transformations, allowing for the attachment of various side chains and functional moieties.

Amidation and Sulfonamidation Reactions

The primary amino group readily participates in nucleophilic reactions to form amides and sulfonamides, which are prevalent structures in pharmacologically active compounds.

Amidation is commonly achieved by reacting the amino group with a carboxylic acid using standard peptide coupling reagents. A combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an additive like 1-hydroxybenzotriazole (B26582) (HOBT) activates the carboxylic acid for efficient amide bond formation under mild conditions.

Sulfonamidation involves the reaction of the amino group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion and yielding the corresponding N-sulfonated azetidine (B1206935) derivative.

| Reaction Type | Acylating/Sulfonylating Agent | Coupling Agent/Base | Solvent | Product |

| Amidation | Carboxylic Acid (R-COOH) | EDCI, HOBT | Dichloromethane (DCM) | 3-(Acylamino)azetidine |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or Triethylamine | Dichloromethane (DCM) | 3-(Sulfonamido)azetidine |

Reductive Amination Protocols

Reductive amination provides a powerful and controlled method for the N-alkylation of the primary amino group at C3. This one-pot reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent to afford the corresponding secondary or tertiary amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the protonated imine intermediate. researchgate.net This method avoids the over-alkylation issues that can plague direct alkylation with alkyl halides and is compatible with a wide range of functional groups, including esters. researchgate.net

| Carbonyl Compound | Reducing Agent | Solvent | Product Type | Ref |

| Aliphatic Aldehyde (R-CHO) | NaBH(OAc)₃ | Dichloromethane (DCM) | 3-(Alkylamino)azetidine | researchgate.net |

| Aromatic Aldehyde (Ar-CHO) | NaBH(OAc)₃ | Dichloromethane (DCM) | 3-(Benzylamino)azetidine | researchgate.net |

| Ketone (R₂C=O) | NaBH(OAc)₃ | Dichloromethane (DCM) | 3-(Dialkylamino)azetidine | researchgate.net |

| Formaldehyde | NaBH₃CN | Acetonitrile | 3-(Methylamino)azetidine |

Formation of Ureas, Thioureas, and Carbamates

The primary amino group of ethyl 3-aminoazetidine-1-carboxylate serves as a nucleophile, readily reacting with various electrophilic reagents to form ureas, thioureas, and carbamates. These functional groups are prevalent in many biologically active compounds.

Ureas: The synthesis of urea (B33335) derivatives from primary amines is a well-established transformation. The reaction of an amine with an isocyanate is a common method for forming N,N'-substituted ureas. google.com This reaction is typically high-yielding and proceeds under mild conditions. Another approach involves the use of phosgene (B1210022) or its equivalents, which react with two equivalents of an amine to furnish the corresponding urea. google.com In a process known as a urea fusion, an amine can be heated with urea to produce a substituted urea. google.com For this compound, reaction with a suitable isocyanate (R-N=C=O) would be expected to yield the corresponding 1-(1-(ethoxycarbonyl)azetidin-3-yl)-3-substituted urea.

Thioureas: Analogous to urea formation, thioureas can be synthesized from this compound by reaction with an isothiocyanate (R-N=C=S). beilstein-journals.orgmdpi.com This reaction generally proceeds smoothly and provides a direct route to thiourea (B124793) derivatives. mdpi.com Alternative methods include the reaction of the amine with carbon disulfide. mdpi.com The synthesis of bis-thiourea derivatives has been reported starting from isophthaloyl dichloride, which is converted to the corresponding isothiocyanate and then reacted with various amino acids. researchgate.net

Carbamates: The amino group of this compound can be converted to a carbamate (B1207046) through reaction with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate. nih.gov This reaction introduces a carbamoyl (B1232498) protecting group or can be used to link the azetidine moiety to other molecules. nih.gov The formation of carbamates can also be achieved through the Curtius rearrangement of an acyl azide, which generates an isocyanate intermediate that can be trapped by an alcohol. jocpr.comorganic-chemistry.org In the context of this compound, the amino group would react with a chloroformate (R-O-CO-Cl) to yield the corresponding ethyl 3-((alkoxycarbonyl)amino)azetidine-1-carboxylate. The derivatization of amino acids with ethyl chloroformate in an aqueous medium is a known procedure. organic-chemistry.org

Coupling Reactions for Complex Amine Derivatives

The nucleophilic nature of the amino group in this compound allows for its participation in various coupling reactions to form more complex molecules, particularly amides, through direct coupling with carboxylic acids or via reductive amination.

Amide Coupling: The formation of an amide bond between the amino group of this compound and a carboxylic acid is a common strategy for building molecular complexity. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). nih.govluxembourg-bio.com These reagents facilitate the formation of an active ester intermediate, which is then readily attacked by the amine. The use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another efficient method for the amidation of carboxylate salts with amines. masterorganicchemistry.com

Reductive Amination: Reductive amination provides a method for the N-alkylation of the amino group. jocpr.comic.ac.uk This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netgoogle.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN). researchgate.net For example, the reaction of this compound with an aldehyde (R-CHO) in the presence of a suitable reducing agent would yield the N-alkylated product, ethyl 3-(alkylamino)azetidine-1-carboxylate.

Reactions of the Ethyl Ester Moiety

The ethyl ester functional group of this compound is susceptible to a variety of nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and amidation, as well as reduction to the corresponding primary alcohol.

Hydrolysis to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-aminoazetidine-1-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), leads to the irreversible hydrolysis of the ester to form the carboxylate salt. Subsequent acidification then provides the carboxylic acid. This method is generally preferred for its irreversibility and typically high yields. A kinetic study of the hydrolysis of ethyl acetate (B1210297) using a cation exchange resin has been reported. researchgate.net

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the new alcohol to drive the equilibrium towards the desired product. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound. Enzymatic transesterification of fatty acid ethyl esters has also been demonstrated. nih.gov

Amidation of the Ester Group

The direct conversion of the ethyl ester to an amide by reaction with an amine is also possible, though it is generally a less facile reaction than hydrolysis or transesterification and often requires harsh conditions or specific catalysts. google.comresearchgate.netnih.govorganic-chemistry.orgresearchgate.netorgsyn.org The reaction involves the nucleophilic attack of an amine on the ester carbonyl, followed by the elimination of ethanol. This transformation provides a route to N-substituted 3-carboxamidoazetidine derivatives. The direct amidation of carboxylic acids and esters can be facilitated by various catalysts. google.comresearchgate.net

Reduction to Alcohols

The ethyl ester group can be reduced to a primary alcohol, yielding (1-(hydroxymethyl)azetidin-3-yl)amine. This transformation requires a strong reducing agent.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comreddit.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk The initial reduction yields an aldehyde intermediate which is immediately further reduced to the alcohol. masterorganicchemistry.com

Using Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters to alcohols under standard conditions. Therefore, it can be used to selectively reduce other functional groups in a molecule while leaving the ethyl ester intact. The combination of NaBH₄ with additives like BF₃·Et₂O can, however, enable the reduction of esters.

Spectroscopic and Spectrometric Characterization Methodologies for Ethyl 3 Aminoazetidine 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For derivatives of 3-aminoazetidine, ¹H and ¹³C NMR, along with two-dimensional techniques, are routinely employed to confirm their structure. nih.gov

¹H NMR Applications

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of an azetidine (B1206935) derivative, the protons on the four-membered ring and the substituent groups will exhibit characteristic chemical shifts and coupling patterns.

For a compound like Ethyl 3-aminoazetidine-1-carboxylate, one would expect to see signals corresponding to the azetidine ring protons, the amino group protons, and the protons of the ethyl carboxylate group. The azetidine ring protons typically appear as multiplets due to spin-spin coupling. For instance, in substituted azetidines, the methylene (B1212753) protons of the ring can appear as broadened signals due to the conformational dynamics of the 3-substituted azetidine moiety. chemicalbook.com

As a close analog, the predicted ¹H NMR data for tert-Butyl 3-aminoazetidine-1-carboxylate in DMSO-d₆ provides insight into the expected signals. The azetidine ring protons are expected in the 3.7-4.5 ppm range, often showing complex splitting patterns due to coupling with each other. ichemical.com

Table 1: Predicted ¹H NMR Data for tert-Butyl 3-aminoazetidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |

|---|---|---|

| 4.58 - 4.36 | t | Azetidine ring CH |

| 4.24 - 4.13 | dd | Azetidine ring CH₂ |

| 4.13 - 3.96 | m | Azetidine ring CH₂ |

| 3.90 - 3.71 | dd | Azetidine ring CH₂ |

| 1.42 (Reported for Boc) | s | tert-Butyl CH₃ |

Data is predicted for tert-Butyl 3-aminoazetidine-1-carboxylate and serves as an illustrative example. ichemical.com For the ethyl derivative, one would additionally expect a quartet around 4.1 ppm and a triplet around 1.2 ppm for the -OCH₂CH₃ group.

¹³C NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms.

In the case of this compound, distinct signals would be observed for the carbonyl carbon of the ethyl carboxylate, the carbons of the azetidine ring, and the carbons of the ethyl group. The carbonyl carbon is typically found in the downfield region (around 156-170 ppm). The carbons of the azetidine ring are expected at intermediate chemical shifts, while the aliphatic carbons of the ethyl group will appear in the upfield region. rsc.orgwisc.edu

Table 2: Predicted ¹³C NMR Data for tert-Butyl 3-aminoazetidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment (Predicted) |

|---|---|

| 156.2 (approx.) | Carbonyl (C=O) of carbamate (B1207046) |

| 78.6 (approx.) | Quaternary carbon of tert-butyl group |

| 55.0 - 60.0 (range) | Azetidine ring CH₂ |

| 40.0 - 45.0 (range) | Azetidine ring CH |

| 28.5 (approx.) | Methyl carbons of tert-butyl group |

Data is based on general chemical shift ranges and data for related azetidine structures. nih.govguidechem.com For the ethyl derivative, the carbamate carbonyl would be present, along with signals for the -OCH₂- carbon (around 61 ppm) and the -CH₃ carbon (around 14 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wisc.edu It is instrumental in identifying adjacent protons and tracing the spin systems within a molecule, such as the protons on the azetidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This technique is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). wisc.edu HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for example, by showing a correlation from the azetidine ring protons to the carbonyl carbon of the ethyl carboxylate group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. bldpharm.com This is critical for determining the stereochemistry and conformation of the molecule.

The combined use of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the structure of this compound and its derivatives. bldpharm.comjmchemsci.com

Stereochemical Assignment via NMR

For chiral molecules, determining the relative and absolute stereochemistry is crucial. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is a primary method for this purpose. In azetidine derivatives, the relative stereochemistry can often be determined by comparing NMR data. ambeed.com For instance, the magnitude of vicinal coupling constants (³JHH) can sometimes distinguish between cis and trans isomers. rsc.org

NOESY experiments are particularly powerful for stereochemical assignment. Spatial correlations observed in a NOESY spectrum can confirm the relative orientation of substituents on the azetidine ring. bldpharm.com Furthermore, the use of chiral derivatizing agents can allow for the determination of absolute stereochemistry by creating diastereomeric derivatives that are distinguishable by NMR. chemscene.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. nih.gov For this compound (C₇H₁₄N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1128 |

Calculated value.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Characteristic losses, such as the loss of the ethyl group or the cleavage of the azetidine ring, can help to confirm the proposed structure. The structures of new azetidine derivatives are often confirmed using a combination of NMR and HRMS investigations. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound (C₆H₁₂N₂O₂; Molecular Weight: 144.17 g/mol ), MS/MS provides unambiguous confirmation of its molecular structure through characteristic fragmentation pathways.

Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺ at an m/z of approximately 145.1, the ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation is dictated by the molecule's functional groups: the primary amine, the ethyl carbamate (a type of ester), and the strained azetidine ring.

The fragmentation of cyclic amines often involves initial cleavage of the bond beta to the nitrogen atom, leading to ring opening. whitman.edu The presence of the primary amine facilitates alpha-cleavage, which is a dominant pathway for aliphatic amines. jove.comjove.com Furthermore, fragmentation of the ethyl ester portion typically involves losses related to the ethoxy group (-OC₂H₅) and ethylene (B1197577) (C₂H₄) through McLafferty-type rearrangements. libretexts.org

Key fragmentation pathways for protonated this compound would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Loss of ethylene (C₂H₄): Resulting from the ethyl group of the ester, often via a McLafferty rearrangement.

Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester group.

Decarboxylation (loss of CO₂): Loss of the carboxyl group.

Ring Opening/Cleavage: Fragmentation of the azetidine ring itself, driven by ring strain. whitman.eduwhitman.edu

These fragmentation patterns allow for the precise mapping of the molecule's structure. The major expected fragments and their proposed origins are detailed in the table below.

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺ This is an interactive table. Click on the headers to sort the data.

| Fragment m/z (Nominal) | Proposed Loss | Fragment Formula | Description of Fragmentation Pathway |

|---|---|---|---|

| 128 | NH₃ | [C₆H₁₀NO₂]⁺ | Loss of the primary amino group as neutral ammonia. |

| 117 | C₂H₄ | [C₄H₉N₂O₂]⁺ | Loss of ethylene from the ethyl ester group via McLafferty rearrangement. |

| 101 | CO₂ | [C₅H₁₃N₂]⁺ | Loss of carbon dioxide from the carbamate. |

| 100 | C₂H₅OH | [C₄H₈N₂O]⁺ | Loss of ethanol from the ethyl ester functionality. |

| 88 | C₂H₄O₂ | [C₄H₁₀N₂]⁺ | Loss of ethyl acetate (B1210297) moiety. |

| 73 | C₂H₅O₂ | [C₄H₈N₂]⁺ | Loss of the ethyl carboxylate group. |

| 70 | C₃H₄O₂ | [C₃H₈N₂]⁺ | Ring cleavage combined with loss of the ester side chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, ester (carbamate), and aliphatic C-H bonds.

The primary amine (-NH₂) group is identified by a characteristic pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. chemguide.co.uk A medium to strong N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. libretexts.org

The most prominent feature for the ethyl carbamate group is the strong C=O (carbonyl) stretching absorption, which for esters typically appears in the 1750-1735 cm⁻¹ range. chemguide.co.ukdocbrown.info The C-O single bond stretching vibrations of the ester will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. docbrown.info

Aliphatic C-H stretching vibrations from the azetidine ring and the ethyl group are expected to appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. vscht.cz The combination of these specific absorptions provides a unique spectral fingerprint for the molecule.

Table 2: Characteristic IR Absorption Frequencies for this compound This is an interactive table. Click on the headers to sort the data.

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3400–3300 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 2980–2850 | Medium to Strong | C-H Stretch | Aliphatic (Ring and Ethyl) |

| 1750–1735 | Strong, Sharp | C=O Stretch | Ester (Carbamate) |

| 1650–1580 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1470–1440 | Medium | C-H Bend | CH₂ and CH₃ |

| 1300–1200 | Strong | C-O Stretch | Ester (Carbamate) |

| 1200–1000 | Strong | C-N Stretch | Amine and Azetidine Ring |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The azetidine ring is not planar and adopts a puckered conformation to relieve some of its inherent ring strain. rsc.org X-ray analysis would determine the exact puckering angle and the pseudo-axial or pseudo-equatorial orientation of the substituents at the N1 and C3 positions. This information is critical as the spatial relationship between the amino group and the carbamate substituent significantly influences the molecule's biological activity and its interactions with target proteins. acs.orgnih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related azetidine derivatives provides insight into expected structural parameters. nih.gov For example, studies on azetidine-3-carboxylic acid derivatives show how intermolecular hydrogen bonding involving the amine and carboxylate groups can dictate the crystal packing. If a chiral derivative were synthesized, X-ray crystallography would be the gold standard for determining its absolute stereochemistry.

Table 3: Illustrative Crystallographic Data for a Representative Azetidine Derivative This table presents typical data that would be obtained from an X-ray crystallographic analysis of a small molecule azetidine derivative and is for illustrative purposes.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 10.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.8 | Unit cell dimension along the c-axis. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 845 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Ring Puckering Angle (°) | ~20-35 | Quantifies the deviation of the azetidine ring from planarity. |

Computational and Theoretical Studies of Ethyl 3 Aminoazetidine 1 Carboxylate

Conformational Analysis of the Azetidine (B1206935) Ring

The four-membered azetidine ring is the central structural feature of ethyl 3-aminoazetidine-1-carboxylate. Unlike planar cyclobutane, the azetidine ring is puckered to relieve angular and torsional strain. The degree and nature of this puckering are highly influenced by the substituents on the ring.

Table 1: Representative Calculated Conformational Data for Azetidine Derivatives

| Derivative | Method | Calculated Parameter | Value | Reference |

| Azetidine | Electron Diffraction | Ring Puckering Dihedral Angle | 37° | rsc.org |

| N-acetyl-L-azetidine-N'-methylamide | Ab initio HF/DFT | Puckering preference | Dependent on backbone structure | nih.gov |

| Fluorinated Azetidine | DFT | N–C–C–F dihedral angle | 137.2° (neutral) | researchgate.net |

| Protonated Fluorinated Azetidine | DFT | N+–C–C–F dihedral angle | 100.0° | researchgate.net |

Quantum Chemical Calculations of Ring Strain and Stability

The azetidine ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a critical factor in the chemical reactivity of azetidine-containing compounds. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is used to quantify this strain energy.

The strain energy of the parent azetidine is comparable to that of cyclobutane, estimated to be in the range of 26-27 kcal/mol. researchgate.net This high strain energy makes the ring susceptible to opening reactions, a property that can be exploited in synthetic chemistry. beilstein-journals.org

The stability of the this compound ring is modulated by its substituents. The N-ethoxycarbonyl group, being an electron-withdrawing group, can influence the electron density at the nitrogen atom and affect its basicity and nucleophilicity. Delocalization of the nitrogen lone pair into the carbonyl group can impart some sp2 character to the ring nitrogen, potentially altering the ring geometry and stability. nih.gov Conversely, the amino group at C3 is a basic site. Protonation of this group would introduce a positive charge, further influencing the electronic structure and stability of the ring. DFT calculations are essential for mapping the electron distribution and identifying the most stable conformations by calculating the total electronic energy of different geometric isomers.

Table 2: Comparison of Ring Strain Energies

| Compound | Ring Size | Strain Energy (kcal/mol) |

| Cyclopropane | 3 | ~27.5 |

| Azetidine | 4 | ~26.5 |

| Cyclobutane | 4 | ~26.3 |

| Cyclopentane | 5 | ~6.2 |

| Cyclohexane | 6 | ~0 |

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are invaluable for elucidating the mechanisms of reactions involving azetidines. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures and energies of intermediates and transition states.

For this compound, mechanistic studies could focus on several key reaction types:

Nucleophilic Substitution: Reactions at the C3 position, displacing a leaving group, are common. Theoretical models can predict whether these reactions proceed via an SN1 or SN2 mechanism by calculating the energies of the corresponding intermediates and transition states.

Ring-Opening Reactions: Given the inherent ring strain, reactions that lead to the opening of the azetidine ring are thermodynamically favorable. nih.govbeilstein-journals.org Computational studies can model the transition states for ring-opening initiated by nucleophiles or acids, providing insight into the reaction kinetics. For example, studies on the acid-mediated intramolecular ring-opening of N-aryl azetidines have used calculations to understand the decomposition mechanism and design more stable analogues. nih.gov

Synthesis: The synthesis of substituted azetidines often involves cyclization reactions. A notable example is the thermal isomerization of aziridines to form azetidines, where DFT calculations could model the transition state of this ring-expansion process. rsc.org Similarly, the aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition to form azetidines, has been studied using DFT to calculate triplet excitation energies of the reactants. researchgate.net

Transition state analysis involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and electronic properties of this transition state provide a detailed picture of the bond-making and bond-breaking processes.

Molecular Modeling for Ligand Design and Interactions

The azetidine scaffold is a valuable building block in medicinal chemistry, often used as a conformationally constrained bioisostere for other cyclic or acyclic fragments. rsc.orgnih.gov this compound and its derivatives are designed to interact with specific biological targets, such as enzymes or receptors. Molecular modeling is a cornerstone of this design process. mdpi.comnih.gov

The 3-aminoazetidine-3-carboxylic acid moiety, closely related to the title compound, has been computationally and experimentally shown to be a potent inducer of β-turns in peptides. researchgate.net This conformational constraint is a desirable feature in drug design for stabilizing bioactive conformations.

Molecular docking simulations are used to predict the binding mode of a ligand like this compound within the active site of a target protein. These simulations score different binding poses based on intermolecular interactions such as:

Hydrogen Bonds: The amino group (donor) and the carbonyl oxygens of the ester and carbamate (B1207046) groups (acceptors) can form crucial hydrogen bonds with protein residues. researchgate.net

Electrostatic Interactions: The partial charges on the molecule, particularly around the heteroatoms (N, O), guide its orientation in the electrostatic field of the protein's binding pocket.

Van der Waals and Hydrophobic Interactions: The ethyl and ethoxycarbonyl groups can engage in favorable hydrophobic interactions.

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic picture of the binding interactions. nih.gov These modeling techniques allow for the rational, in silico optimization of the ligand's structure to improve its binding affinity and selectivity before undertaking synthetic efforts.

Table 3: Potential Intermolecular Interactions for Ligand Design

| Functional Group on Compound | Potential Interaction Type | Role in Interaction |

| Amino Group (-NH2) | Hydrogen Bond | Donor |

| Carbamate Carbonyl (N-C=O) | Hydrogen Bond | Acceptor |

| Ester Carbonyl (C-C=O) | Hydrogen Bond | Acceptor |

| Ester Oxygen (-O-) | Hydrogen Bond | Acceptor |

| Azetidine Nitrogen (-N-) | Hydrogen Bond | Acceptor |

| Ethyl Group (-CH2CH3) | Hydrophobic/Van der Waals | Hydrophobic |

Applications of Ethyl 3 Aminoazetidine 1 Carboxylate As a Building Block in Advanced Chemical Research

Precursor in the Synthesis of Novel Heterocyclic Systems

The unique structural attributes of ethyl 3-aminoazetidine-1-carboxylate, particularly the reactive primary amine and the ring nitrogen, position it as a key starting material for creating diverse heterocyclic frameworks. Its ability to participate in various cyclization and condensation reactions allows chemists to access novel molecular structures that are often challenging to synthesize through other methods.

The rigid three-dimensional structure of the azetidine (B1206935) ring is highly sought after in medicinal chemistry for its ability to orient substituents in well-defined spatial arrangements. This compound serves as an excellent starting point for synthesizing more complex fused and spirocyclic systems.

Fused azetidines can be constructed through intramolecular cyclization reactions. For instance, the amino group at the C-3 position can be elaborated with a side chain containing an appropriate electrophile, leading to the formation of a new ring fused to the azetidine core. Lanthanide (III) triflates have been shown to catalyze the intramolecular aminolysis of epoxy amines to generate azetidine rings, a strategy that could be adapted to create fused systems from derivatives of this compound. frontiersin.org

Spirocyclic azetidines, where a single carbon atom is common to two rings, are particularly valuable scaffolds in drug discovery as they introduce significant conformational rigidity and novel three-dimensional shapes. nih.govresearchgate.netenamine.net The synthesis of such compounds can be achieved by utilizing the amine and carboxylate functionalities of the parent molecule. For example, the synthesis of multifunctional spirocycles has been accomplished from common cyclic carboxylic acids in a two-step process involving the formation of an azetidinone followed by reduction. nih.gov This highlights the potential of using this compound derivatives in similar synthetic strategies to generate novel spirocyclic structures with potential applications in creating analogues of existing drugs. nih.govnih.gov

Table 1: Synthetic Strategies for Fused and Spirocyclic Azetidines

| Target System | General Approach | Key Features | Relevant Research |

|---|---|---|---|

| Fused Azetidines | Intramolecular cyclization of functionalized C-3 side chains. | Access to bicyclic systems with defined stereochemistry. | frontiersin.org |

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. The incorporation of non-natural amino acids is a key strategy in peptidomimetic design. Azetidine-containing amino acids are particularly useful as they act as conformationally constrained proline analogues.

This compound is a direct precursor to 3-aminoazetidine-3-carboxylic acid, a non-natural amino acid. The strained four-membered ring of the azetidine forces the peptide backbone into specific conformations, often inducing gamma-turns, which are different from the beta-turns typically induced by the five-membered ring of proline. nih.gov This allows for the precise control of peptide secondary structure, which is crucial for biological activity.

The synthesis of these peptidomimetics involves coupling the azetidine-based amino acid into a peptide sequence using standard peptide synthesis protocols. The resulting peptides exhibit increased resistance to enzymatic degradation and possess unique conformational preferences that can lead to enhanced receptor binding and selectivity.

Scaffold for Pharmacophore Development

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target. acs.org The rigid framework of this compound makes it an ideal scaffold for arranging pharmacophoric elements in a precise three-dimensional orientation.

The development of conformationally constrained analogues of known bioactive molecules is a powerful strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The azetidine ring severely restricts the rotational freedom of the molecule compared to more flexible aliphatic chains.

By using this compound as a central scaffold, chemists can synthesize analogues of existing drugs or natural products where the key binding groups are held in a more rigid orientation. This conformational restriction can lock the molecule into its bioactive conformation, leading to a more favorable entropy of binding. Asymmetric synthesis methods have been developed to produce enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners, which serve as constrained analogues of natural amino acids like phenylalanine and leucine. enamine.netrsc.org Similar principles are applied to derivatives of 3-aminoazetidine carboxylic acid to explore structure-activity relationships and optimize ligand-receptor interactions.

Molecular probes are essential tools for studying biological systems. This compound can be functionalized to create such probes. For example, its hydrochloride salt is used as a non-cleavable ADC (Antibody-Drug Conjugate) linker and as an alkyl chain-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com

In ADCs, the linker connects a potent cytotoxic drug to an antibody, and the properties of the linker are critical for the stability and efficacy of the conjugate. In PROTACs, the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The defined geometry and chemical stability of the azetidine ring make it a suitable component for these sophisticated molecular constructs. Furthermore, the amino group can be readily modified with fluorescent dyes, biotin, or other reporter tags to create probes for imaging or affinity-based pulldown experiments.

Table 2: Applications in Molecular Probe Development

| Probe Type | Role of Azetidine Scaffold | Example Application | Relevant Research |

|---|---|---|---|

| ADC Linker | Provides a stable, non-cleavable connection between antibody and drug. | Targeted cancer therapy. | medchemexpress.com |

| PROTAC Linker | Spatially positions the target protein and E3 ligase for ubiquitination. | Targeted protein degradation. | medchemexpress.com |

Utility in Material Science and Polymer Chemistry

The application of azetidine derivatives extends beyond pharmaceuticals into the realm of material science and polymer chemistry. The strained four-membered ring of azetidine can undergo cationic ring-opening polymerization (CROP) to produce polyamines, such as poly(propylenimine). acs.orgresearchgate.net

While simple azetidine is the most common monomer, substituted azetidines can be used to create functional polymers. This compound possesses multiple reactive sites: the azetidine ring for polymerization, the primary amine, and the ethyl carboxylate group. This multifunctionality allows for several possibilities:

Ring-Opening Polymerization: The azetidine ring can be opened cationically to form a linear polymer backbone. rsc.orgdigitellinc.com

Pendant Group Functionality: The amino and carboxylate groups can serve as pendant functional groups along the polymer chain, available for subsequent modifications, cross-linking, or for imparting specific properties like hydrophilicity or chelation ability to the material.

Polycondensation: The bifunctional nature of the deprotected 3-aminoazetidine-1-carboxylic acid could allow it to act as a monomer in polycondensation reactions to form polyamides.

These azetidine-based polymers have potential applications as coatings, materials for CO2 capture, and in gene transfection. rsc.orgacs.org The synthesis of branched poly(propylenimine) from azetidine has been investigated for its use in composite adsorbents for CO2 capture, highlighting the potential of these polymers in environmental applications. acs.orgacs.org

Polymerization Involving Azetidine Monomers

The polymerization of azetidines typically proceeds via cationic ring-opening polymerization (CROP), a process driven by the relief of ring strain in the four-membered ring. bldpharm.combldpharm.com This method allows for the formation of polyamines with various architectures, including linear and hyperbranched structures. bldpharm.com The polymerization of unsubstituted azetidine, for instance, is known to yield hyperbranched poly(trimethylenimine). bldpharm.com

For this compound, the presence of the secondary amine within the azetidine ring is the primary site for initiation and propagation in a CROP mechanism. The lone pair of electrons on the nitrogen atom can be attacked by a cationic initiator, leading to the opening of the strained ring and subsequent reaction with other monomer units.

The resulting polymer would be a polyamide-like structure, with the repeating unit incorporating the opened azetidine ring. The ethyl carboxylate group would be a pendant group along the polymer backbone. The structure of the polymer could be tailored by controlling the polymerization conditions.

Table 1: Comparison of Azetidine-Based Monomers and Their Polymerization Characteristics

| Monomer | Polymerization Mechanism | Resulting Polymer Architecture | Key Features |

| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched | High density of amine groups. bldpharm.com |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Linear or Branched | Properties tunable by the N-alkyl substituent. |

| This compound | Hypothesized: Cationic Ring-Opening Polymerization (CROP) | Hypothesized: Linear or Branched | Pendant ethyl carboxylate groups for post-polymerization modification. |

Synthesis of Functional Materials

The true potential of this compound as a building block lies in the functionality it can impart to the resulting materials. The polymer's backbone, rich in amine and ester functionalities, opens avenues for the creation of materials with tailored properties.

The pendant ethyl carboxylate groups are particularly significant. They can serve as handles for post-polymerization modification, allowing for the grafting of other molecules to the polymer chain. This could be used to attach bioactive molecules for drug delivery applications, or to introduce specific functionalities for sensing or catalysis. Furthermore, the ester linkages are susceptible to hydrolysis, which could be exploited to create biodegradable or degradable materials for applications in biomedicine or environmentally friendly plastics.

Polyamines, the class of polymers that would be formed from this compound, are known to have a wide range of applications. They are used as antibacterial and antimicrobial coatings, for CO2 adsorption, and in chelation and materials templating. bldpharm.com The specific structure of a polymer derived from this monomer could be optimized for these or other applications.

For example, the presence of both amine and carbonyl groups could make the resulting polymer an effective chelating agent for metal ions. The regular spacing of these functional groups along the polymer backbone could lead to high-affinity binding for specific metals.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Functional Group | Potential Application | Rationale |

| Amine Groups in Backbone | CO2 Capture, Biocompatible Coatings | Amines are known to react with CO2; polyamines can be biocompatible. bldpharm.com |

| Pendant Ethyl Carboxylate Groups | Drug Delivery, Functional Scaffolds | Allows for covalent attachment of drugs or other molecules; potential for creating biodegradable materials. |

| Combined Amine and Ester Functionality | Metal Chelation, Catalysis | The arrangement of these groups could create effective binding sites for metal ions or catalytic centers. |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidines, including ethyl 3-aminoazetidine-1-carboxylate, has traditionally been challenging due to their strained four-membered ring structure. researchgate.netnih.gov Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic methodologies. A primary goal is to move beyond multi-step sequences that often involve hazardous reagents and generate significant waste.

Key areas of development include:

Catalytic Methods: Exploring novel transition-metal-catalyzed and organocatalytic approaches to construct the azetidine (B1206935) ring with high stereocontrol. This includes the development of visible-light-mediated reactions, which offer milder reaction conditions. nih.govchemrxiv.org

Green Chemistry Principles: The implementation of green chemistry principles, such as the use of renewable starting materials, safer solvents, and atom-economical reactions, will be crucial. Microwave-assisted synthesis has already shown promise in accelerating the preparation of some azetidine derivatives. heteroletters.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for the large-scale production of azetidine building blocks.

| Synthetic Strategy | Advantages | Key Research Focus |

| Catalysis | High efficiency, stereoselectivity, milder conditions. | Development of novel catalysts, visible-light photoredox catalysis. |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of bio-based feedstocks, benign solvents, atom economy. |

| Flow Chemistry | Scalability, safety, precise reaction control. | Optimization of flow reactors for azetidine synthesis. |

Exploration of Novel Reactivity Patterns for Diversification

The unique structural and electronic properties of this compound provide a rich platform for exploring novel reactivity patterns. The strained ring, the nucleophilic amino group, and the electrophilic carboxylate group offer multiple handles for chemical modification.

Future explorations in this area will likely involve:

Ring-Opening and Ring-Expansion Reactions: Harnessing the inherent ring strain of the azetidine core to participate in ring-opening reactions with various nucleophiles or ring-expansion reactions to access larger, medicinally relevant heterocyclic systems. rsc.org

Functionalization of the Amino Group: Moving beyond simple acylation and alkylation to explore more complex transformations of the 3-amino group. This could include its use as a directing group for C-H activation at other positions on the ring or its incorporation into more complex functional groups.

Derivatization of the Carboxylate: Investigating a wider range of transformations for the ethyl carboxylate moiety to introduce diverse functionalities and enable conjugation to other molecules of interest.

Integration into Automated Synthesis and High-Throughput Experimentation

The demand for large and diverse libraries of novel compounds for drug discovery screening necessitates the integration of azetidine synthesis with automated platforms. nih.govtue.nl High-throughput experimentation (HTE) allows for the rapid optimization of reaction conditions and the parallel synthesis of numerous derivatives.

Future efforts in this domain will focus on:

Development of Robust Reactions for Automation: Adapting and developing synthetic reactions for the functionalization of this compound that are amenable to automated liquid handlers and robotic systems. nih.gov

Miniaturization and Parallel Synthesis: Utilizing microplate formats (e.g., 96-well or 1536-well plates) for the parallel synthesis of hundreds or thousands of azetidine analogues on a small scale. nih.gov

"Click" Chemistry Applications: The development of azetidine building blocks suitable for "click" chemistry reactions, which are highly efficient and ideal for the rapid generation of compound libraries. rsc.orgresearchgate.net

| Technology | Application in Azetidine Chemistry | Potential Impact |

| Automated Synthesis Platforms | Parallel synthesis of azetidine libraries. | Accelerated generation of diverse compounds for screening. |

| High-Throughput Experimentation | Rapid optimization of reaction conditions. | Faster discovery of novel synthetic methods. |

| Miniaturization | Small-scale synthesis in microplates. | Reduced reagent consumption and waste. |

Advanced Computational Design of Azetidine-Based Scaffolds

In silico methods and computational chemistry are becoming indispensable tools in modern drug discovery. researchgate.netpeerscientist.comnih.gov For azetidine-based scaffolds, computational approaches can guide the design of new molecules with improved properties and predict their biological activity.

Future research directions in this area include:

Predictive Modeling of Physicochemical Properties: Using computational models to predict properties such as solubility, permeability, and metabolic stability for virtual libraries of azetidine derivatives, allowing for the prioritization of compounds for synthesis. nih.gov

Structure-Based Drug Design: Employing molecular docking and molecular dynamics simulations to design azetidine-containing molecules that can bind with high affinity and selectivity to specific biological targets. researchgate.netpeerscientist.com

Quantum Mechanical Calculations: Using quantum mechanics to understand the reactivity of the azetidine ring and to predict the outcomes of potential chemical reactions, thereby accelerating the discovery of new synthetic routes. drugdiscoveryonline.commit.edu

Expanding Applications in Chemical Biology beyond Direct Therapeutic Aims

While the primary focus for azetidine derivatives has been in the development of therapeutic agents, their unique properties also make them valuable tools for chemical biology research.

Future applications in this field could involve:

Development of Chemical Probes: Designing and synthesizing azetidine-based molecules that can be used as probes to study biological processes. This includes the development of fluorescently labeled azetidines for imaging applications. nih.govnih.gov

Incorporation into Peptides and Peptidomimetics: Using azetidine-2-carboxylic acid and its derivatives as conformationally constrained amino acid surrogates to study peptide structure and function. acs.org

Fluorophore Development: The incorporation of azetidine rings into fluorescent dyes has been shown to enhance their photophysical properties, such as brightness and photostability, making them superior probes for live-cell imaging. nih.govyoutube.com

Q & A

Q. What are common synthetic routes for preparing ethyl 3-aminoazetidine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-aminoazetidine-1-carboxylate (a structurally related compound) is reacted with reagents like acryloyl chloride or substituted pyrimidines in dioxane or ethyl acetate under reflux conditions (50–70°C) with triethylamine as a base . Optimization involves controlling stoichiometry, solvent polarity, and temperature to minimize side products like N-alkylation by-products. Monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography are standard .

Q. How is the structure of this compound validated experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : - and -NMR identify proton environments and carbon frameworks. For azetidine derivatives, characteristic signals include δ 3.5–4.5 ppm for azetidine ring protons and δ 1.2–1.4 ppm for ethyl ester methyl groups .

- X-ray crystallography : Programs like SHELX refine crystal structures using diffraction data. For related compounds (e.g., ethyl 5,6-dihydroxybenzofuran-3-carboxylate), bond angles and hydrogen-bonding networks are resolved to confirm stereochemistry .

Q. What analytical techniques are critical for purity assessment of azetidine derivatives?

- High-performance liquid chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection.

- Mass spectrometry (MS) : Confirms molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).

- Elemental analysis : Validates empirical formulas by comparing experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectroscopic data for this compound derivatives?

Conflicting NMR or IR data may arise from tautomerism or dynamic stereochemistry. Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) predict optimized geometries and NMR chemical shifts, which are compared to experimental data. For example, discrepancies in -NMR splitting patterns can be attributed to ring puckering in the azetidine moiety, modeled via conformational analysis .

Q. What strategies mitigate side reactions during functionalization of the azetidine ring?

The amino group in this compound is prone to undesired acylation or oxidation. Strategies include:

- Protecting groups : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine during multi-step syntheses .

- Low-temperature reactions : Conducting acylations at −20°C in anhydrous DMF reduces side reactions .

- Selective catalysts : Palladium-catalyzed cross-couplings target specific positions without disturbing the azetidine core .

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

Hydrogen bonding (e.g., N–H⋯O=C) and van der Waals forces dictate crystal packing. In ethyl 5,6-dihydroxybenzofuran-3-carboxylate, O–H⋯O hydrogen bonds between hydroxy groups and ester carbonyls create a layered structure, resolved via SHELXL refinement . Tools like Mercury (CCDC) visualize packing motifs and calculate void volumes for polymorphism studies.

Q. What are the challenges in scaling up azetidine derivative synthesis while maintaining enantiomeric purity?

Enantiomeric purity is critical for pharmaceutical applications. Challenges include:

- Racemization : High temperatures or acidic conditions can epimerize chiral centers. Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) ensures stereochemical integrity .

- Catalyst loading : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee but requires precise catalyst-to-substrate ratios .

Data Analysis and Methodological Considerations

Q. How should researchers interpret conflicting bioactivity data for azetidine-based compounds in drug discovery?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Best practices include:

- Dose-response curves : Validate IC values across multiple replicates.

- Metabolic stability tests : Use liver microsomes to assess degradation rates.

- Structural analogs : Compare activity trends with derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to identify pharmacophores .

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data in azetidine derivatives?

- Multivariate analysis : Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity.

- Machine learning : Random forest or neural network models predict activity from quantum chemical parameters (HOMO/LUMO energies, electrostatic potentials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.